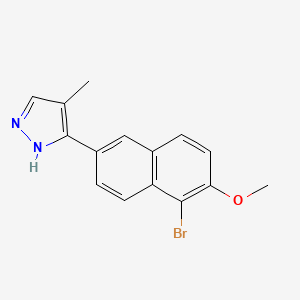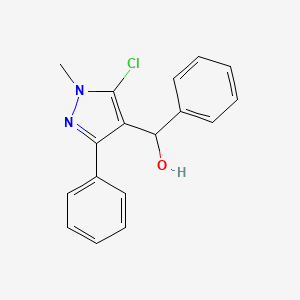![molecular formula C19H10Cl2F6N4O2 B3035402 3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide CAS No. 320420-48-2](/img/structure/B3035402.png)
3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide
Übersicht
Beschreibung
3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N’-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide , commonly known as fluazinam , is a broad-spectrum fungicide used in agriculture. Its chemical structure consists of a complex arrangement of chlorine, fluorine, and nitrogen atoms, making it an intriguing compound for study . Let’s explore further.
Synthesis Analysis
The synthesis of fluazinam involves intricate steps, including the assembly of its pyridine and phenyl rings, as well as the introduction of chloro, trifluoromethyl, and hydroxy functional groups. Researchers have developed synthetic routes to produce this compound, aiming for high purity and yield. Detailed studies on its synthesis pathways are available in scientific literature .
Molecular Structure Analysis
Fluazinam’s molecular formula is C₁₃H₄Cl₂F₆N₄O₄ , with a relative molecular mass of 465.1 g/mol . Its IUPAC name is 3-chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-trifluoro-2,6-dinitro-p-toluidine . The structural arrangement of its atoms plays a crucial role in its fungicidal properties.
Chemical Reactions Analysis
Fluazinam’s chemical behavior involves interactions with other compounds, such as enzymes or cellular components in fungi. Investigating its reactivity, stability, and degradation pathways is essential for understanding its mode of action and potential side effects. Researchers have explored its reactions under various conditions .
Wissenschaftliche Forschungsanwendungen
Weed Control and Plant Growth
- The compound has been studied for its effectiveness in postemergence weed control in crops like peanuts, demonstrating that its timing and rate of application are crucial for effective weed management and improved crop yields (Grichar & Boswell, 1986).
- Another study evaluated the phytotoxicity of similar compounds in various application factors, highlighting the impact of carrier volume and droplet size on efficacy (Buhler & Burnside, 1984).
- Research in weed management has shown that certain herbicides, including similar compounds, are effective when used in groundcovers and woody landscape plants (Coffman & Frank, 1987).
Chemical Synthesis and Modifications
- Studies have explored the synthesis of various derivatives and analogs of the compound, focusing on aspects like the introduction of fluorine, modification of the pyrimidine ring, and the significance of specific groups for biological activity (Palanki et al., 2000).
- Research has also been conducted on the synthesis of deuterium-labeled analogs for stable isotope studies, which is important for tracing and studying the behavior of such compounds in various environments (Bartels & Gatling, 1990).
- The preparation of novel polyimides derived from fluorinated aromatic diamine monomers, which include derivatives of this compound, has been investigated, highlighting applications in high-performance materials (Yin et al., 2005).
Fungicidal and Bioactivity Studies
- The compound has been included in studies focusing on novel fungicidal activities, demonstrating broad-spectrum effectiveness against various plant diseases (Yu et al., 2006).
- Its structural analogs have been analyzed for their crystal structures and interactions, providing insights into their stability and potential applications in bioactive compounds (Li et al., 2005).
Wirkmechanismus
Fluazinam acts as an arylaminopyridine fungicide. It inhibits fungal respiration by targeting the complex III of the electron transport chain . By disrupting energy production, it effectively controls fungal growth and prevents disease development in crops. Understanding its precise mode of action aids in optimizing its application .
Eigenschaften
IUPAC Name |
3-chloro-N'-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2F6N4O2/c20-13-4-9(18(22,23)24)7-28-15(13)16(31-32)30-11-2-1-3-12(6-11)33-17-14(21)5-10(8-29-17)19(25,26)27/h1-8,32H,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCPPKAPWIAODZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)N=C(C3=C(C=C(C=N3)C(F)(F)F)Cl)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2F6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-bis(4-fluorophenyl)-2-hydroxy-N-[3-(trifluoromethyl)benzyl]-1-ethanaminium chloride](/img/structure/B3035320.png)
![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-5-(trifluoromethyl)benzenaminium chloride](/img/structure/B3035322.png)
![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]benzenaminium chloride](/img/structure/B3035323.png)
![5-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-1,2,4-triazolidin-3-yl]-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B3035324.png)
![1-[(13S,17R)-11,15-Dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]-2-piperidin-1-ylethanone](/img/structure/B3035326.png)

![5-chloro-4-{[(2,5-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B3035329.png)

![5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B3035336.png)
![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl methyl ether](/img/structure/B3035338.png)
![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorophenyl ether](/img/structure/B3035339.png)
![4-(chloromethyl)-5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B3035340.png)

![5-chloro-4-{[(4-methoxyphenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole](/img/structure/B3035342.png)